molecular formula C18H21N3O4 B14039688 tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate

tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B14039688
M. Wt: 343.4 g/mol
InChI Key: YMGYSKHMOCIWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features an indole moiety, a tert-butyl ester, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetate is unique due to its combination of an indole moiety, an imidazolidinone ring, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 2-[4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C18H21N3O4/c1-17(2,3)25-14(22)10-21-15(23)18(4,20-16(21)24)12-9-19-13-8-6-5-7-11(12)13/h5-9,19H,10H2,1-4H3,(H,20,24)

InChI Key

YMGYSKHMOCIWKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)OC(C)(C)C)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.